Structural Differentiation: 3-Methoxy Substituent Distinguishes Bryonamide B from Bryonamide A
Bryonamide B (C₁₀H₁₃NO₄, MW 211.21) bears a 3-methoxy group on the benzamide ring that is absent in Bryonamide A (C₉H₁₁NO₃, MW 181.19). This structural distinction was confirmed by 2D NMR in the original isolation study, where both compounds were designated as hydroxybenzoic acid amides (compounds 3 and 4) and explicitly differentiated from the cucurbitane triterpenoids co-isolated from Bryonia aspera roots [1].
| Evidence Dimension | Molecular structure (presence/absence of 3-OCH₃ substituent) |
|---|---|
| Target Compound Data | C₁₀H₁₃NO₄; MW 211.21; 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)benzamide; 3-OCH₃ present [1][2] |
| Comparator Or Baseline | Bryonamide A (CAS 75268-14-3): C₉H₁₁NO₃; MW 181.19; 4-hydroxy-N-(2-hydroxyethyl)benzamide; no 3-OCH₃ [3] |
| Quantified Difference | ΔMW = 30.02 g/mol; Δformula = CH₂O; one additional hydrogen bond acceptor |
| Conditions | Structures elucidated by 1D and 2D NMR spectroscopy (400 MHz), HR-ESI-TOF-MS [1] |
Why This Matters
The 3-methoxy group alters hydrogen bonding capacity and steric environment, which can change target binding affinity and selectivity in bioassays; procurement of the incorrect analog confounds SAR studies.
- [1] Sahranavard S, Naghibi F, Siems K, Jenett-Siems K. New cucurbitane-type triterpenoids from Bryonia aspera. Planta Med. 2010 Jul;76(10):1014-7. doi: 10.1055/s-0029-1240840. PMID: 20108178. View Source
- [2] PubChem Compound Summary for CID 13724158, Bryonamide B. National Center for Biotechnology Information. Accessed 2026. View Source
- [3] PubChem Compound Summary for CID 156588, Bryonamide A. National Center for Biotechnology Information. Accessed 2026. View Source
